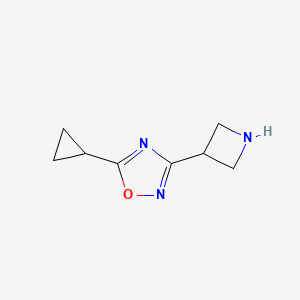
(R)-3-(Fluormethyl)-1-((S)-1-(Trityloxy)propan-2-yl)pyrrolidin
Übersicht
Beschreibung
®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a fluoromethyl group and a trityloxy-protected secondary alcohol. The stereochemistry of the molecule is defined by the ® and (S) configurations at the respective chiral centers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine can be explored for its potential pharmacological properties. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and suitable electrophiles.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Hydroxyl Group: The secondary alcohol is protected using trityl chloride in the presence of a base like pyridine to form the trityloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The trityloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(methyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure but lacks the fluorine atom.
®-3-(chloromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure with a chlorine atom instead of fluorine.
®-3-(hydroxymethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluoromethyl group in ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine imparts unique properties such as increased metabolic stability and enhanced binding interactions. Fluorine’s high electronegativity and small size make it a valuable substituent in drug design and other applications.
Eigenschaften
IUPAC Name |
(3R)-3-(fluoromethyl)-1-[(2S)-1-trityloxypropan-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FNO/c1-22(29-18-17-23(19-28)20-29)21-30-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,22-23H,17-21H2,1H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRJWSDBYEXAB-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CCC(C4)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CC[C@H](C4)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



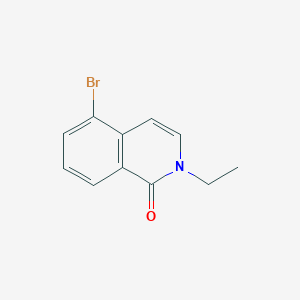

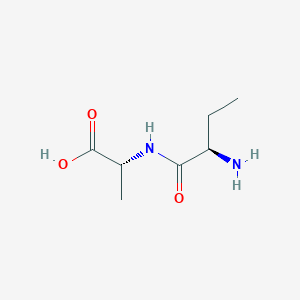

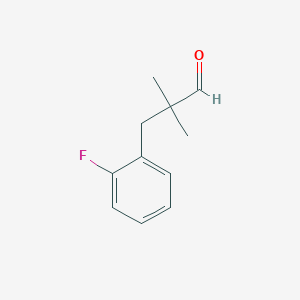

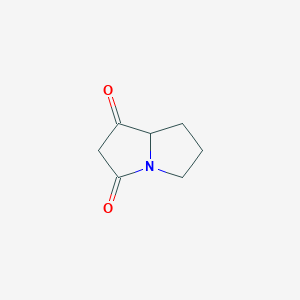
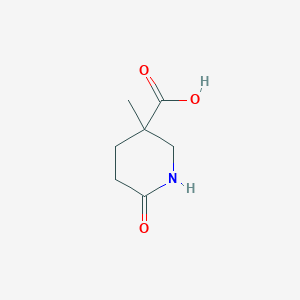
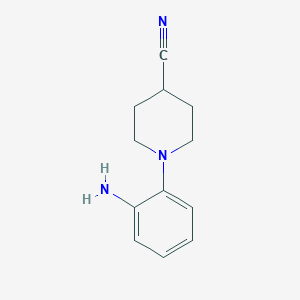
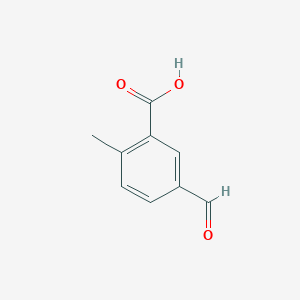
![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
